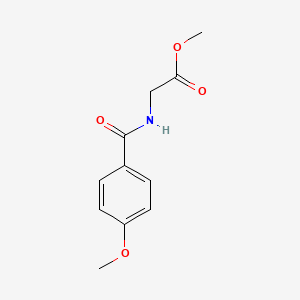

Methyl 2-(4-methoxybenzamido)acetate

Description

Properties

IUPAC Name |

methyl 2-[(4-methoxybenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-9-5-3-8(4-6-9)11(14)12-7-10(13)16-2/h3-6H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISJWANOXZSGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335187 | |

| Record name | Methyl 2-(4-methoxybenzamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62086-71-9 | |

| Record name | Methyl 2-(4-methoxybenzamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methoxybenzamido)acetate can be synthesized through the reaction of 4-methoxybenzoic acid with methylamine, followed by esterification with methanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The esterification step is usually carried out under acidic conditions to promote the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxybenzamido)acetate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzamidoacetate.

Reduction: Formation of 2-(4-methoxyphenyl)ethylamine.

Substitution: Formation of various substituted benzamidoacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-methoxybenzamido)acetate is utilized in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and protein-ligand binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-methoxybenzamido)acetate exerts its effects involves its interaction with specific molecular targets. The methoxy group and amide linkage play crucial roles in its binding affinity and specificity towards enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural analogs and their modifications:

Key Observations:

- Thiadiazole Derivatives : The incorporation of a 1,3,4-thiadiazole ring (e.g., compound 44 in ) introduces conformational rigidity and sulfur-based interactions, though this specific derivative showed low cytotoxic activity (<10% inhibition in cancer cell lines).

- Chromene-Based Analogs : The chromene scaffold in GPR35 agonists (e.g., ) provides planar aromaticity, enhancing binding to hydrophobic receptor pockets. However, species-specific potency limits rodent studies.

- Nitro Substitution : The addition of a nitro group at the benzamido meta-position () increases molecular polarity and may influence hydrogen-bonding interactions in crystal structures.

Physicochemical Properties

- Solubility : The methyl ester group in this compound enhances lipophilicity (logP ~1.5) compared to the carboxylic acid analog (logP ~0.2) .

- Stability : Nitro-substituted analogs (e.g., ) may exhibit lower hydrolytic stability due to electron-withdrawing effects, whereas thiadiazole derivatives () are more resistant to metabolic degradation.

Biological Activity

Methyl 2-(4-methoxybenzamido)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and data.

Chemical Structure and Properties

This compound features a methoxy group on the benzamide moiety, which is known to influence its biological activity. The compound's molecular formula is , and it has been synthesized through various methods, including acylation reactions involving methoxy-substituted aromatic compounds.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various research studies:

Case Studies

- Study on SKOV-3 Cells : A study evaluated the cytotoxic potential of this compound against SKOV-3 cells using the MTT assay. Results indicated an IC50 value of 10.5 µM, suggesting effective antiproliferative activity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases 3 and 9, leading to DNA fragmentation .

- HCT116 Colorectal Carcinoma : Another investigation focused on HCT116 cells, where the compound displayed an IC50 of 8.0 µM. The study highlighted that this compound inhibits cell proliferation by interfering with the ERK1/2 signaling pathway, which is crucial for cancer cell survival and proliferation .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens:

- Antibacterial Activity : The compound demonstrated significant antibacterial effects against Helicobacter pylori with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Antifungal Activity : In vitro studies reported antifungal activity against Candida albicans, with an MIC value of 16 µg/mL.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies:

- Inhibition of Pro-inflammatory Cytokines : The compound was found to reduce levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

- In Vivo Models : In animal models of inflammation, treatment with this compound resulted in decreased paw edema and inflammatory cell infiltration.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-(4-methoxybenzamido)acetate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a two-step process: (1) coupling 4-methoxybenzamide with a methyl ester derivative via amidation, and (2) optimizing reaction conditions for yield and purity. For example, bismuth-catalyzed reactions (Bi(OTf)₃ in MeNO₂ at 80°C for 16 hours) have achieved 81% yield by facilitating efficient amide bond formation . Key parameters include solvent choice (e.g., ethanol or methanol for reflux), temperature control, and stoichiometric ratios. Pre-activation of carboxyl groups using coupling agents (e.g., EDCI or DCC) can enhance reaction efficiency. Post-synthesis purification via column chromatography (e.g., cyclohexane/EtOAc gradients) is critical .

Basic: How can this compound be structurally characterized, and what spectroscopic techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) are standard for confirming backbone structure. Key peaks include δ 3.81 ppm (methoxy group) and δ 10.70 ppm (amide proton) .

- Mass Spectrometry : HRMS (e.g., [M+H]⁺ at m/z 420.1559) validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy : IR bands at ~1650 cm⁻¹ (amide C=O) and ~1730 cm⁻¹ (ester C=O) confirm functional groups .

Cross-validation using multiple techniques resolves ambiguities, such as distinguishing ester vs. ketone carbonyls.

Advanced: How does crystallographic analysis resolve stereochemical and conformational ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides atomic-level resolution. For example:

- Space Group : Monoclinic C2/c with cell parameters a = 29.9636 Å, b = 20.4000 Å, c = 14.2266 Å .

- Hydrogen Bonding : N–H⋯O interactions form dimeric structures, critical for stability .

- Torsion Angles : C3–C4–C6–C9 torsion angle (−126.2°) confirms non-planarity between phenyl and pyrazole moieties .

High-resolution data (θmax = 67.1°, completeness >99%) and refinement (R₁ < 0.05) ensure accuracy .

Advanced: How can metabolic stability of this compound be evaluated under physiological conditions?

Methodological Answer:

- Hydrolysis Studies :

- Acidic Conditions (6M HCl) : Amide bond cleavage yields 4-methoxybenzoic acid and methyl aminoacetate (90% yield) .

- Basic Conditions (NaOH) : Ester hydrolysis forms carboxylate salts, monitored via pH titration .

- In Vitro Models : Liver microsomal assays (e.g., human CYP450 enzymes) assess oxidative stability. LC-MS tracks metabolite formation (e.g., demethylated products) .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives for HDAC inhibition?

Methodological Answer:

- Functional Group Modifications :

- Biological Assays :

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. HRMS) for novel derivatives?

Methodological Answer:

- Case Example : Discrepancy between NMR-integrated proton count and HRMS-derived molecular formula.

- Step 1 : Verify sample purity via HPLC (e.g., >98% purity threshold) .

- Step 2 : Re-examine NMR assignments (e.g., overlapping peaks or solvent artifacts) using 2D techniques (COSY, HSQC) .

- Step 3 : Confirm isotopic patterns in HRMS to rule out adducts or contaminants .

Documentation of solvent, temperature, and instrument calibration is critical for reproducibility .

Advanced: What strategies enhance the enzymatic inhibition selectivity of this compound-based compounds?

Methodological Answer:

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses to HDAC active sites vs. off-target kinases .

- Selectivity Screening :

- Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseScan®) identify off-target interactions.

- Isoform-Specific Assays : Compare IC₅₀ against HDAC1 vs. HDAC6 to optimize isoform specificity .

- Protease Stability : Modify ester groups to reduce serum esterase cleavage, improving pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.